Evidence 1 – Increased Lipophilicity (LogP) Versus Non-Methylated Cbz Analog Drives Differential Solubility and Permeability in PROTAC Linker Design
Benzyl 3-aminopropyl(methyl)carbamate exhibits a computed LogP (XLogP3) of 1.6, representing an increase of 0.7 log units over the non-methylated comparator benzyl (3-aminopropyl)carbamate (XLogP3-AA = 0.9) [1]. This increase in lipophilicity is directly attributable to the N-methyl substitution converting the carbamate N–H into an N–CH₃ group, which eliminates one hydrogen bond donor while adding hydrophobic surface area. The measured LogP difference of ΔLogP = +0.7 translates to an approximately 5-fold increase in octanol-water partition coefficient, which is expected to reduce aqueous solubility while enhancing passive membrane diffusion—a critical trade-off parameter in PROTAC linker selection .
| Evidence Dimension | Lipophilicity (computed LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.6 (XLogP3 computed; TPSA 55.6 Ų, HBD count = 1) |
| Comparator Or Baseline | Benzyl (3-aminopropyl)carbamate (CAS 46460-73-5): XLogP3-AA = 0.9 (TPSA 64.4 Ų, HBD count = 2); alternative Boc-protected analog N-Boc-1,3-diaminopropane: LogP = 0.76–1.95; Fmoc-protected analog: LogP = 4.77 |
| Quantified Difference | ΔLogP = +0.7 versus direct non-methylated Cbz analog; ΔLogP = −3.17 versus Fmoc analog (i.e., target is substantially less hydrophobic than Fmoc-protected linker) |
| Conditions | Computed XLogP3 values from PubChem (2025.09.15 release) and ChemicalBook predicted data; experimental LogP values are not available in the primary literature for this compound class. |
Why This Matters
For PROTAC linker procurement, LogP directly influences both aqueous solubility (required for cell-based assay handling) and passive membrane permeability (required for intracellular target engagement); the intermediate LogP of 1.6 positions this linker between overly hydrophilic non-methylated Cbz linkers and overly hydrophobic Fmoc linkers, making it a balanced choice for intracellular PROTAC applications where both properties must be simultaneously optimized.
- [1] PubChem. Benzyl (3-aminopropyl)carbamate (CID 417669, CAS 46460-73-5). XLogP3-AA 0.9, HBD Count 2, TPSA 64.4 Ų, Molecular Weight 208.26 g/mol. View Source
